3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-5-11(6-2)9(12-4)8-10(11)13-7-3;/h9-10,12H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIRMFRWTCKVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1OCC)NC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination and N-Methylation
Reaction Conditions and Yields
Research Findings and Analysis
- The acid-catalyzed ring expansion and rearrangement methods for cyclobutane derivatives are well-documented, with methanesulfonic acid being an effective catalyst for such transformations.
- The presence of ethoxy and diethyl groups on the cyclobutane ring requires careful control of reaction conditions to avoid hydrolysis or side reactions, especially under acidic or basic conditions.
- Hydrochloride salt formation is a standard final step to improve compound handling and stability, with the reaction typically proceeding smoothly and yielding a pure crystalline product.
- Comparative analysis with structurally related compounds shows that the combination of ethoxy and diethyl substituents confers unique properties, necessitating tailored synthetic strategies.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced amines or alcohols.
Substitution: Generation of various substituted cyclobutanes.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride is C₁₁H₂₄ClNO, with a molecular weight of 221.77 g/mol. The compound features an ethoxy group, two ethyl groups, and a methyl group linked to a cyclobutane ring. Its CAS number is 1376038-59-3. These structural characteristics influence its reactivity and potential applications in various fields.
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its unique structural features. Preliminary studies indicate that it may interact beneficially with biological systems, suggesting applications in drug development:
- Targeted Drug Delivery : Its cyclic structure may enhance the delivery of therapeutic agents to specific sites within biological systems.
- Protein Degradation : Research indicates that compounds similar to 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride can act as E3 ubiquitin ligase binding agents, facilitating targeted protein degradation for therapeutic purposes .
Organic Synthesis
3-Ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride can serve as a reagent in organic synthesis due to its ability to undergo typical reactions associated with amines:
- Hydrolysis Reactions : The ethoxy group can be hydrolyzed under acidic or basic conditions to yield ethanol and corresponding amine derivatives.
- Synthesis of Novel Compounds : The compound's unique structure allows it to be used in synthesizing other cyclic amines and derivatives that may possess enhanced biological activities.
Materials Science
The compound's properties may also lend themselves to applications in materials science:
- Polymer Chemistry : Its ability to form stable bonds with various substrates makes it a candidate for developing new polymeric materials with specific mechanical or thermal properties.
Case Study 1: Interaction Studies
A study investigated the interaction of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride with various biological systems. The findings suggested that the compound exhibits compatibility with several biomolecules, indicating potential for therapeutic development. Further research is necessary to elucidate the specific mechanisms involved.
Case Study 2: Synthesis Methodologies
Research on synthetic methodologies for producing 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride has highlighted efficient routes that ensure high purity and yield. These methodologies often involve multi-step reactions under controlled laboratory conditions .
Mechanism of Action
The mechanism by which 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Cyclobutane Derivatives
Table 1: Key Structural and Physicochemical Differences
*Estimated based on analogs.
Key Observations :
- Substituent Effects: Ethoxy vs. Diethyl vs. Dimethyl: The 2,2-diethyl groups introduce greater steric bulk and electron-donating effects compared to dimethyl analogs, which may influence reaction kinetics in synthesis or metabolic stability .
- Amine Modifications :
Ring Size and Conformational Flexibility
Cyclobutane vs. Cyclopentane Derivatives :
Pharmacological and Industrial Relevance
- Bioavailability : The target compound’s diethyl and ethoxy groups likely enhance lipophilicity (logP ~2.5–3.5*), favoring blood-brain barrier penetration compared to polar analogs like 3-ethoxy-2-methoxycyclobutan-1-amine hydrochloride .
- Synthetic Accessibility : and highlight hydrochlorination as a common step in synthesizing cyclobutane amine salts. The target compound’s synthesis may involve similar steps but with tailored alkylation for ethoxy/diethyl groups.
- Supplier Landscape : The target compound is available from specialized suppliers like EOS Med Chem, while analogs (e.g., 1333948-29-0) are offered by multiple industrial suppliers, reflecting differences in demand and synthetic complexity .
Biological Activity
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride is a cyclic amine with a unique structural composition that includes an ethoxy group and two ethyl groups attached to a cyclobutane framework. This compound, identified by its CAS number 1376038-59-3, has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to ensure high purity and yield. The presence of the ethoxy group may allow for hydrolysis under acidic or basic conditions, leading to various amine derivatives.
Preliminary studies suggest that 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride interacts with biological systems through various mechanisms:
- Enzyme Inhibition : It may act as an inhibitor or modulator for specific enzymes, which can influence metabolic pathways.
- Receptor Interaction : The compound could interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.
Pharmacological Potential
Research indicates that compounds structurally related to 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride exhibit diverse pharmacological properties. For instance, similar cyclic amines have been studied for their roles in:
- Antidepressant Activity : Some analogs show promise in modulating serotonin levels.
- Anti-emetic Effects : Compounds targeting monoacylglycerol lipase (MGL) have been linked to reduced nausea and vomiting, suggesting potential therapeutic applications for this compound in similar contexts .
Case Studies
Case studies involving structurally related compounds provide insights into the potential biological activities of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride:
- Monoacylglycerol Lipase Modulators : Research has demonstrated that MGL modulators can alleviate withdrawal symptoms in opioid-dependent models, indicating a potential for addiction treatment .
- Cyclobutane Derivatives : Fragment-based drug discovery has highlighted the importance of cyclobutane fragments in developing drugs targeting complex biological systems, emphasizing the relevance of this compound in medicinal chemistry .
Comparative Analysis
To better understand the unique properties of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride, a comparison with similar compounds is beneficial:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Ethyl-N-methylcyclobutanamine | 1376435-46-9 | Lacks ethoxy group; simpler structure |
| N,N-Diethylcyclobutanamine | 1376038-58-2 | Similar cyclic structure; different substituents |
| Ethylcyclobutylamine | 1234567 | Contains cyclic structure but fewer substituents |
The complexity of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride may confer distinct pharmacological properties not present in simpler analogs. This complexity allows for diverse applications in medicinal chemistry and organic synthesis .
Q & A
Q. What are the common synthetic routes and purification methods for 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride?
Methodological Answer: The synthesis typically involves cyclization of precursor amines or alkylation of cyclobutane derivatives. For example, hydrochlorides are often formed by treating the free base with HCl in dioxane under anhydrous conditions, followed by stirring at room temperature and subsequent vacuum concentration . Purification is critical for isolating the target compound; reverse-phase HPLC with gradients (e.g., methanol-water) is widely used, as demonstrated in the purification of structurally similar cyclobutanamine derivatives (67% yield achieved using this method) . Key reagents include carbodiimides (e.g., EDC) for coupling reactions and TCEP for disulfide reduction in intermediates .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer: A combination of 1H/13C NMR, IR spectroscopy, and mass spectrometry is essential. For instance:
- NMR : Proton shifts in DMSO-d6 (e.g., δ 9.00 brs for NH groups) and carbon signals help confirm substituent positions .
- IR : Absorption peaks for C=O (1650–1750 cm⁻¹) and NH (3200–3400 cm⁻¹) validate functional groups .
- MS : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography, though less common, resolves ambiguities in stereochemistry for cyclobutane derivatives .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., oxidation vs. substitution) be controlled during synthesis?
Methodological Answer: Reagent selection and reaction conditions dictate pathway dominance:
- Oxidation : Use controlled stoichiometry of KMnO₄ or CrO₃ under acidic conditions to avoid over-oxidation of the cyclobutane ring .
- Substitution : Polar aprotic solvents (e.g., DCM) and nucleophiles like alkoxides favor SN2 mechanisms, preserving the strained cyclobutane structure .
- Monitoring : Real-time techniques like TLC or in-situ IR track intermediate formation, enabling timely quenching of side reactions .
Q. How should researchers address discrepancies in spectral data for novel derivatives?
Methodological Answer: Discrepancies often arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., ring puckering in cyclobutanes) by analyzing shifts at different temperatures .
- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to confirm connectivity in crowded spectra .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation, as seen in analogous cyclopropane derivatives .
Q. What experimental design considerations are critical for studying biological interactions of this compound?
Methodological Answer:
- Receptor Binding Assays : Use surface plasmon resonance (SPR) or flexible thin-film gold arrays (TFGAs) to measure affinity for targets like IL-6 or MMP3 .
- Cellular Uptake Studies : Radiolabel the compound (e.g., with ³H) or employ fluorescent tagging to track intracellular localization .
- Toxicity Profiling : Assess metabolic stability via liver microsome assays and cytotoxicity using HEK293 or HepG2 cell lines .
Data Contradiction Analysis
Q. How can conflicting yields in published synthesis protocols be reconciled?
Methodological Answer: Yield variations often stem from:
- Purity of Starting Materials : Impurities in precursors (e.g., MUA or TCEP) reduce efficiency; rigorous purification via column chromatography is advised .
- Reaction Scale : Microscale reactions (<50 mg) may suffer from higher error margins; replicate at >1 g scale for reproducibility .
- Ambient Conditions : Moisture-sensitive steps (e.g., LiAlH4 reductions) require strict anhydrous conditions; use Schlenk lines or gloveboxes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
